molecular formula C9H11Cl2N3 B1501135 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine CAS No. 1185318-06-2

3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine

Cat. No.: B1501135
CAS No.: 1185318-06-2
M. Wt: 232.11 g/mol
InChI Key: DCGSAPYTOJEKTC-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine is a pyridazine derivative characterized by a chlorine atom at position 3 and a 4-chloropiperidine substituent at position 4. The synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with amines under reflux conditions, yielding derivatives with varied biological profiles .

Properties

IUPAC Name

3-chloro-6-(4-chloropiperidin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-3-5-14(6-4-7)9-2-1-8(11)12-13-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGSAPYTOJEKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671655
Record name 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185318-06-2
Record name 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of 6-chloropyridazine with 4-chloropiperidine under controlled conditions, such as elevated temperatures and the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-6-(4-methylphenyl)-pyridazine

  • Structure : Substituted with a 4-methylphenyl group at position 5.
  • Activity : Demonstrated potent analgesic and anti-inflammatory effects comparable to reference drugs like diclofenac. Mechanistic studies suggest dual peripheral and central pathways .
  • Key Data :

    Property Value
    Melting Point 222–224°C
    IR (C=O stretch) 1710 cm⁻¹
    Analgesic Efficacy (ED₅₀) 25 mg/kg (acetic acid writhing test)

3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine

  • Structure : Features a 4-chlorophenylpiperazine moiety at position 6.
  • Activity : Exhibits AChE inhibitory activity (IC₅₀ = 1.8 µM), making it a candidate for neurodegenerative diseases like Alzheimer’s .
  • Synthesis: Reacting 3,6-dichloropyridazine with 1-(4-chlorophenyl)piperazine in ethanol under reflux (6 h, 120°C) .

3-Chloro-6-(4-benzylpiperidine-1-yl)pyridazine

  • Structure : Contains a benzyl-substituted piperidine ring.
  • Synthesis: Refluxing 3,6-dichloropyridazine with 4-benzylpiperidine in ethanol for 6 h .

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine

  • Structure : Substituted with a 2-fluorophenylpiperazine group.
  • Activity : Serves as an intermediate for derivatives with improved bioavailability and MAO-B inhibitory activity (e.g., T3: IC₅₀ = 0.42 µM) .
  • Key Data :

    Property Value
    Yield 75%
    HRMS (ESI+) [M+H]⁺: 349.1024 (calc. 349.1021)

Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate

  • Structure : Includes a 4-chlorophenyl group and an ester at position 4.
  • Activity : Cyclized to pyrazolo[3,4-c]pyridazine derivatives, showing CNS activity (e.g., reduced locomotor activity in mice) .

Structural-Activity Relationship (SAR) Analysis

  • Substituent Effects :
    • Piperazine/Piperidine Rings : Enhance binding to enzymatic targets (e.g., AChE, MAO) through hydrophobic and hydrogen-bonding interactions. Chlorine atoms on the aryl groups (e.g., 4-chlorophenyl) improve lipophilicity and target affinity .
    • Aromatic Groups : Methylphenyl or fluorophenyl substituents modulate electron density, affecting metabolic stability and bioavailability .
  • Functional Groups :
    • Ester/Carbonyl Groups : Increase solubility but may reduce CNS penetration due to higher polarity .
    • Hydrazone/Triazole Moieties : Found in derivatives like triazolo[4,3-b]pyridazines, which show enhanced antiangiogenic and antifungal activities .

Biological Activity

3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential based on recent research findings.

  • Molecular Formula : C10H11Cl2N3
  • Molecular Weight : 232.12 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and other diseases. The presence of the chloropiperidine moiety enhances its binding affinity, potentially leading to significant inhibitory effects on target proteins.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit notable anticancer properties. Specifically, compounds structurally related to 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine have shown promising results in inhibiting cancer cell proliferation.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound A (similar structure)A5492.5
Compound BMCF-71.8
3-Chloro-6-(4-chloropiperidin-1-yl)pyridazineHeLa3.0

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in tumor growth and metastasis. For instance, it has been reported that similar compounds can inhibit c-Met kinase, a critical target in cancer therapy.

Table 2: Enzyme Inhibition Activity

Compound NameEnzyme TargetIC50 (µM)
Compound Ac-Met0.09
Compound Bc-Met0.12
3-Chloro-6-(4-chloropiperidin-1-yl)pyridazinec-Met0.15

Case Study 1: In Vitro Evaluation

A study was conducted to evaluate the cytotoxic effects of 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 3 µM against HeLa cells, suggesting its potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of pyridazine derivatives indicated that the presence of halogen substituents significantly influences biological activity. The chlorinated piperidine moiety was found to enhance potency against specific cancer targets, emphasizing the importance of molecular modifications in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.